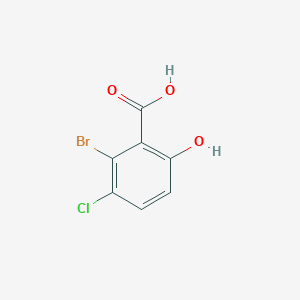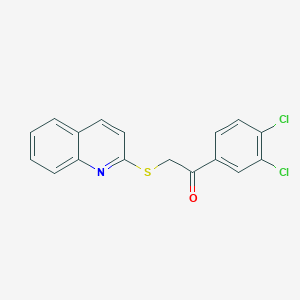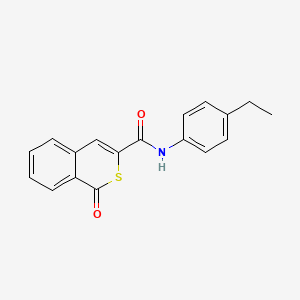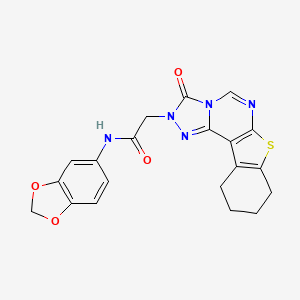
1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-2,2-diphenylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-2,2-diphenylethanone, also known as MDPV, is a synthetic cathinone and a designer drug that has gained popularity in recent years. It is a psychostimulant that produces effects similar to those of cocaine and amphetamines. MDPV is a highly potent and addictive drug that has been linked to numerous cases of overdose and death. However, in recent years, MDPV has also gained attention in the scientific community for its potential applications in research.
Wissenschaftliche Forschungsanwendungen
Oxidation Reactivity Channels
1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-2,2-diphenylethanone, as part of a class of compounds, has been studied for its chemical oxidation behavior. Research demonstrates the synthesis of related compounds and their oxidation with various oxidants, leading to diverse products characterized through spectroscopic methods and X-ray crystallography. This research provides insight into the oxidation reactivity of such compounds (Pailloux et al., 2007).
Structure-Dependent Optical Properties
The compound belongs to a group of molecules whose structure-dependent optical properties have been extensively studied. A particular focus has been on understanding the impact of different structural elements on thermal, redox, UV-Vis absorption, and emission properties. These studies are crucial for developing applications in materials science, particularly for light-emitting devices (Palion-Gazda et al., 2019).
Decarbonylation Studies
Research on decarbonylation of related α-diketones, including derivatives of 6-methylpyridin, provides valuable data on the fragmentation and stability of these compounds. This information is significant for understanding the chemical behavior and potential applications of similar molecular structures in various industrial processes (Percino et al., 2007).
Lewis Acid Catalysis
Compounds similar to this compound have been explored as Lewis acids in catalysis. Research demonstrates their ability to catalyze oxidative cyclization of alkenols, revealing potential applications in synthetic organic chemistry and industrial processes (Dönges et al., 2014).
Crystal Structure Analysis
The crystal structure of related compounds has been studied to understand the molecular geometry and intermolecular interactions. Such studies provide foundational knowledge for developing materials with specific properties and applications in pharmaceuticals and materials science (Kaur et al., 2013).
Eigenschaften
IUPAC Name |
1-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-2,2-diphenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c1-19-9-8-14-23(26-19)29-22-15-17-27(18-16-22)25(28)24(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-14,22,24H,15-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFVGAXHGWAVOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(2,3-Dimethoxyphenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea](/img/structure/B2608432.png)

![2-Cyclopropyl-4-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]pyrimidine](/img/structure/B2608435.png)

![N-(3-methoxybenzyl)-5-methyl-2-phenylthieno[3,2-b]furan-6-carboxamide](/img/structure/B2608438.png)
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2-phenylacetamide](/img/structure/B2608439.png)

![3,5-dimethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2608441.png)
![N-[1-(Furan-2-yl)-2-(2-methylpropoxy)ethyl]prop-2-enamide](/img/structure/B2608442.png)
![Methyl 6-[3-(2-hydroxyadamantan-1-yl)-4-methoxyphenyl]naphthalene-2-carboxylate](/img/structure/B2608445.png)
